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Compound of Interest

Compound Name: N-(2-Fluorophenyl)acetamide

Cat. No.: B181763

An In-depth Technical Guide to the Physicochemical Characteristics of N-(2-
Fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Fluorophenyl)acetamide, a halogenated derivative of acetanilide, represents a core
structural motif of significant interest in the fields of medicinal chemistry, materials science, and
synthetic organic chemistry. The strategic introduction of a fluorine atom onto the phenyl ring
dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability
compared to its non-fluorinated parent, acetamide. These modifications are crucial in the
rational design of novel therapeutic agents, where fine-tuning physicochemical parameters is
paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

This technical guide provides a comprehensive analysis of the essential physicochemical
characteristics of N-(2-Fluorophenyl)acetamide. Moving beyond a simple recitation of data,
this document elucidates the causal relationships between the molecule's structure and its
observable properties, offering field-proven insights into its behavior in experimental settings.
The protocols and data presented herein are grounded in authoritative sources, ensuring a
self-validating framework for researchers.

Chemical Identity and Molecular Structure
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A precise understanding of a compound's identity is the foundation of all subsequent research.
N-(2-Fluorophenyl)acetamide is unambiguously defined by the following identifiers.

o |[UPAC Name: N-(2-fluorophenyl)acetamide[1][2]

e Synonyms: 2'-Fluoroacetanilide, N-Acetyl-2-fluoroaniline, 1-Acetamido-2-fluorobenzene[1][2]
o CAS Registry Number: 399-31-5[1][3][4]

e Molecular Formula: CsHsFNOJ[1][3][4]

e Molecular Weight: 153.15 g/mol [1][2]

The molecule's architecture, featuring an acetamido group attached to a fluorine-substituted
benzene ring at the ortho position, dictates its chemical behavior.

Caption: 2D structure of N-(2-Fluorophenyl)acetamide.

Core Physicochemical Properties: A Quantitative
Summary

For ease of reference, the key quantitative physicochemical parameters of N-(2-
Fluorophenyl)acetamide are summarized below. Each of these properties is discussed in
greater detail in the subsequent sections.

Property Value Source(s)
Melting Point 76-78 °C [5]1[6]

N _ 413-415 K (140-142 °C) at
Boiling Point [3]

0.019 bar

logP (Octanol/Water) 1.47 [6]
Molecular Formula CsHsFNO [11[3114]
Molecular Weight 153.15 g/mol [1][2]
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Detailed Physicochemical Analysis

Solid-State Properties: Melting Point and Crystal
Structure

N-(2-Fluorophenyl)acetamide is a white solid at standard conditions, with a reported melting
point of 76-78 °C.[5][6] This relatively sharp melting range is indicative of a well-defined
crystalline solid. The melting point is a direct consequence of the intermolecular forces
governing the crystal lattice. In this case, the primary interactions are:

e Hydrogen Bonding: The amide functionality provides a hydrogen bond donor (N-H) and
acceptor (C=0), leading to strong, directional interactions between adjacent molecules.

o Dipole-Dipole Interactions: The high electronegativity of both the fluorine and oxygen atoms
creates significant molecular dipoles, contributing to lattice energy.

Crystal structure data for N-(2-Fluorophenyl)acetamide is available in the Cambridge
Crystallographic Data Centre (CCDC Number: 907078), which provides definitive information
on bond lengths, angles, and the precise geometry of intermolecular interactions in the solid
state.[2] Analysis of related structures, such as 2-azido-N-(4-fluorophenyl)acetamide, reveals
how N—H---O hydrogen bonding can form chains, which are then connected by other weak
interactions like C—F---1t(ring) and rt-stacking.[7]

Lipophilicity: Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug development,
quantifying a molecule's lipophilicity. It directly influences membrane permeability, protein
binding, and overall ADME properties. N-(2-Fluorophenyl)acetamide has a reported logP of
1.47.[6]

Expert Interpretation: A logP value in the range of 1-3 is often considered optimal for oral drug
candidates, suggesting a favorable balance between aqueous solubility (for dissolution in the
gastrointestinal tract) and lipid solubility (for absorption across cell membranes). The fluorine

atom, while highly electronegative, is also lipophilic, contributing to this balanced character.

Solubility Profile
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The solubility of a compound is a function of its ability to overcome its crystal lattice energy and
be solvated by the solvent. For N-(2-Fluorophenyl)acetamide:

e Polar Organic Solvents: It is expected to be readily soluble in polar organic solvents like
ethanol, methanol, and acetone.[8] The energy cost of breaking the intermolecular hydrogen
bonds in the solid is compensated by the formation of new hydrogen bonds with the solvent.

o Water: Solubility in water is expected to be moderate. While the amide group can hydrogen
bond with water, the aromatic ring is hydrophobic.

» Non-Polar Solvents: Limited solubility is expected in non-polar solvents like hexanes, as
these solvents cannot effectively solvate the polar amide group.

The solubility can be influenced by temperature, generally increasing with a rise in
temperature, and by pH, which can affect the ionization state of the molecule.[8]

lonization Constant (pKa)

The amide group in N-(2-Fluorophenyl)acetamide is generally considered neutral under
physiological conditions.

 Acidity: The amide N-H proton is very weakly acidic, with an estimated pKa well above 14,
meaning it will not be deprotonated in aqueous solution.

o Basicity: The nitrogen lone pair is significantly delocalized into the adjacent carbonyl group
through resonance, rendering it non-basic. The oxygen atom of the carbonyl group is the
most likely site of protonation, but this only occurs under strongly acidic conditions.

This lack of ionizable groups in the physiological pH range (1-8) means its solubility and
permeability are less likely to be affected by changes in pH throughout the gastrointestinal
tract, which can be an advantageous property for drug candidates.

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of N-(2-
Fluorophenyl)acetamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum provides characteristic signals: a singlet for the methyl
(CHs) protons, a broad singlet for the amide (N-H) proton, and a complex multiplet pattern in
the aromatic region for the four protons on the fluorophenyl ring.

e 13C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the
carbonyl carbon, and the six unique carbons of the aromatic ring (with splitting patterns due
to C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong, characteristic absorption bands that confirm the
presence of key functional groups.

e ~3300 cm~% N-H stretching vibration of the secondary amide.

e ~1670 cm~1. C=0 (Amide 1) stretching vibration, a very strong and sharp peak.
e ~1540 cm~1: N-H bending and C-N stretching (Amide Il) vibration.

e ~1250 cm~: C-F stretching vibration.

Data from FTIR and ATR-IR experiments are available in public databases.[]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and

fragmentation pattern. The NIST Chemistry WebBook provides reference mass spectra for this
compound.[1] The molecular ion peak (M*) would be observed at m/z = 153, corresponding to
the molecular weight.

Synthesis and Handling
General Synthesis Protocol

A standard and reliable method for synthesizing N-(2-Fluorophenyl)acetamide is the acylation
of 2-fluoroaniline with acetic anhydride.[5]
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Synthesis Workflow

Dilute with Ice Water Dry the Solid

Mix 2-Fluoroanilin
& Glacial Acetic Acid

Click to download full resolution via product page
Caption: General workflow for the synthesis of N-(2-Fluorophenyl)acetamide.
Step-by-Step Methodology:

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine
11.1 g of 2-fluoroaniline with 25 mL of glacial acetic acid.[5]

Acylation: Carefully add 25 mL of acetic anhydride to the mixture.[5]

Reaction: Heat the mixture to reflux and maintain for 5 minutes.[5] The reaction is exothermic
and proceeds rapidly.

Precipitation: After the short reflux period, cool the flask and pour the contents into a beaker
containing ice water. A white solid should precipitate immediately.

Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove
any residual acetic acid.

Drying: Dry the solid thoroughly, either in a desiccator or a vacuum oven at low heat, to yield
the final N-(2-Fluorophenyl)acetamide product.[5]

Safety and Handling

Based on aggregated GHS data, N-(2-Fluorophenyl)acetamide should be handled with
appropriate care.[2]

e Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and
may cause respiratory irritation (H335).[2][9]
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e Precautions for Safe Handling:

o

Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

[¢]

Wear appropriate personal protective equipment (PPE), including safety glasses or
goggles, a lab coat, and chemical-resistant gloves.[9][10]

[¢]

Avoid breathing dust.[10]

[¢]

Wash hands thoroughly after handling.[10]
o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Experimental Protocol: Determination of logP

To ensure trustworthiness and provide actionable methods, the following protocol details the
shake-flask method for logP determination, the gold standard for this measurement.
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LogP Determination Workflow (Shake-Flask Method)
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Caption: Workflow for logP determination via the shake-flask method.

Step-by-Step Methodology:

e Solvent Saturation: Vigorously mix equal volumes of 1-octanol and purified water for 24

hours to ensure mutual saturation. Allow the phases to separate completely.

» Standard Curve: Prepare a series of known concentrations of N-(2-

Fluorophenyl)acetamide in the saturated octanol phase and measure their absorbance
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using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (A_max). Plot
absorbance vs. concentration to create a standard curve.

 Partitioning: Accurately weigh a small amount of the compound and dissolve it in a known
volume of saturated octanol. Add an equal volume of saturated water.

o Equilibration: Seal the container and shake it gently at a constant temperature (e.g., 25 °C)
for a sufficient time (e.g., 24 hours) to allow partitioning to reach equilibrium.

e Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and
agueous layers.

o Concentration Measurement: Carefully sample the octanol layer. If necessary, dilute it with
saturated octanol to fall within the range of the standard curve. Measure its UV absorbance.
Use the standard curve to determine the final concentration in the octanol phase
([C]_octanol).

o Calculation: The concentration in the aqueous phase ([C]_water) can be determined by mass
balance or by direct measurement if sensitive enough. The partition coefficient P is
calculated as P = [C]_octanol / [C]_water. The final value is expressed as logP.

Conclusion

N-(2-Fluorophenyl)acetamide is a compound whose physicochemical properties are well-
defined and highly relevant to modern chemical research. Its balanced lipophilicity (logP =
1.47), defined solid-state structure, and predictable spectroscopic signatures make it an
excellent model compound and a valuable building block. The presence of the ortho-fluoro
substituent provides a key vector for modulating electronic and metabolic properties, a strategy
frequently employed in drug discovery. This guide has provided the foundational data,
interpretive context, and practical protocols necessary for scientists to confidently incorporate
N-(2-Fluorophenyl)acetamide into their research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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